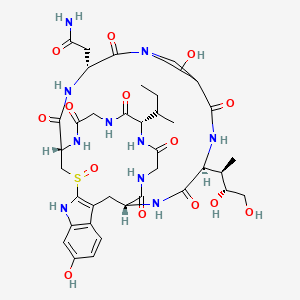
alpha-Acetoxy-isobutyryl bromide
Übersicht
Beschreibung
Alpha-Acetoxy-isobutyryl bromide is a chemical compound with the molecular formula C6H9BrO3 . It is also known by its systematic name, 1-bromo-2-methyl-1-oxopropan-2-yl acetate . This compound is characterized by its bromine atom, acetoxy group, and isobutyryl group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Acetoxy-isobutyryl bromide can be synthesized through the reaction of isobutyric acid with acetic anhydride and hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Acetoxy-isobutyryl bromide undergoes various types of reactions, including:
Oxidation: The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various products.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions typically employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using nucleophiles like alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation reactions can yield carboxylic acids or esters.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of ethers, esters, or amides.
Wissenschaftliche Forschungsanwendungen
Alpha-Acetoxy-isobutyryl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including nucleosides and macrocyclic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of biological processes.
Medicine: It is utilized in the development of pharmaceuticals and the synthesis of drug intermediates.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Alpha-Acetoxy-isobutyryl bromide is similar to other bromoacetates and bromoesters, such as 2-bromoisobutyryl bromide and 1-bromocarbonyl-1-methylethyl acetate . its unique combination of functional groups and reactivity sets it apart, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Bromoisobutyryl bromide
1-Bromocarbonyl-1-methylethyl acetate
Alpha-bromoisobutyryl bromide
Eigenschaften
IUPAC Name |
2-[(1S,4R,12S,15R,33S)-33-butan-2-yl-12-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,21-dihydroxy-2,5,10,13,26,29,32,35,38-nonaoxo-26λ4-thia-3,6,11,14,24,28,31,34,37-nonazapentacyclo[13.12.11.16,9.017,25.018,23]nonatriaconta-17(25),18(23),19,21-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-10-29(55)43-25-15-64(63)38-20(19-6-5-18(51)7-22(19)46-38)8-23(34(58)41-11-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-33(57)21-12-49(13-26(21)52)39(62)24(9-28(40)54)45-35(25)59/h5-7,16-17,21,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,58)(H,42,60)(H,43,55)(H,44,61)(H,45,59)(H,47,56)(H,48,57)/t16?,17-,21?,23+,24+,25+,26?,27-,31-,32-,64?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMJKGIULKKEQZ-SPUGEYPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CN(CC4O)C(=O)C(NC2=O)CC(=O)N)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)C4CN(CC4O)C(=O)[C@H](NC2=O)CC(=O)N)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate](/img/structure/B7821394.png)
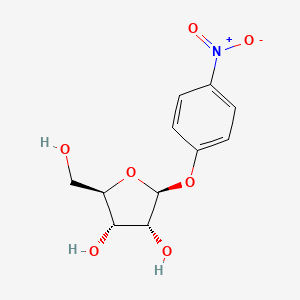
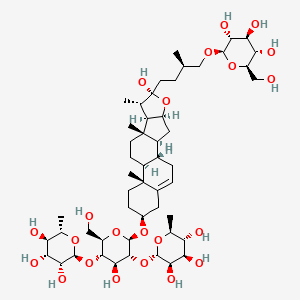
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7821410.png)
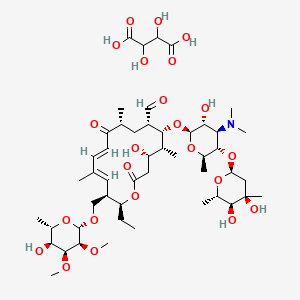
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B7821416.png)

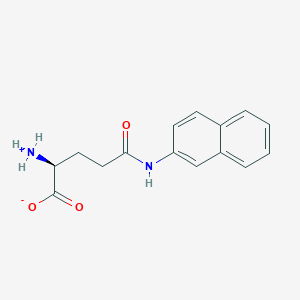
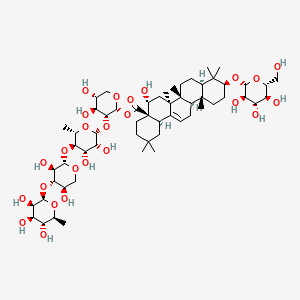
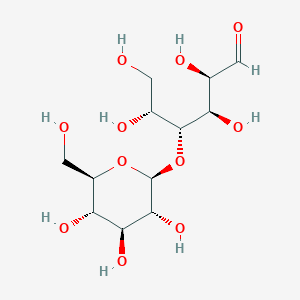
![sodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B7821444.png)
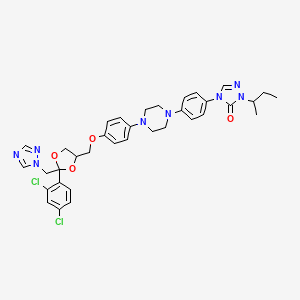
![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)
